N-(4-butylphenyl)-4-hydroxybutanamide
Description
N-(4-butylphenyl)-4-hydroxybutanamide is an amide derivative featuring a butylphenyl group attached to the nitrogen atom and a hydroxyl group on the butanamide chain. The butyl substituent likely enhances hydrophobicity and thermal stability compared to shorter alkyl chains, while the hydroxyl group may contribute to hydrogen bonding, influencing solubility and reactivity . Synthesis of such compounds typically involves amidation reactions, as seen in related structures like N-(4-hydroxyphenyl)-4-nitrobenzamide, where 4-aminophenol reacts with acyl chlorides in the presence of a base .
Properties
IUPAC Name |
N-(4-butylphenyl)-4-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-5-12-7-9-13(10-8-12)15-14(17)6-4-11-16/h7-10,16H,2-6,11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYKPMCCCLOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-butylphenyl)-4-hydroxybutanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
*Calculated based on formula (C₁₄H₂₁NO₂).
Substituent Effects on Properties
- Hydroxyl vs. Nitro/Phosphono Groups: The hydroxyl group in this compound may improve solubility in polar solvents compared to the nitro group in N-(4-hydroxyphenyl)-4-nitrobenzamide, which enhances thermal stability via resonance stabilization . The phosphono group in N-Hydroxy-4-phosphonobutanamide likely increases chelation capacity, making it pharmacologically active .
- Halogen Effects : Bromine in N-(4-bromophenyl)-4-phenylbutanamide increases molecular weight and reactivity (e.g., Suzuki coupling), whereas chlorine in N-(2-chloro-4-methylphenyl)-4-phenylbutanamide introduces steric hindrance, affecting binding interactions .
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